N-(Pyridin-3-yl)piperazine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-3-ylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c15-10(14-6-4-11-5-7-14)13-9-2-1-3-12-8-9/h1-3,8,11H,4-7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDQBBKYUFLWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
Below is a comparison of N-(Pyridin-3-yl)piperazine-1-carboxamide with structurally related compounds, highlighting key differences in substituents, targets, and activities:
Structure-Activity Relationships (SAR)
- Pyridine Position : Substitution at pyridin-3-yl (vs. pyridin-2-yl or pyridazin-3-yl) influences receptor selectivity. For example, BCTC’s 3-chloropyridin-2-yl group enhances TRPV1 affinity .
- Carboxamide Linker : Critical for target engagement. Removal of the carbonyl group (e.g., in dopamine D3 ligands) reduces binding affinity by >100-fold .
- Aryl Substituents : Bulky groups (e.g., tert-butylphenyl in BCTC) improve metabolic stability and target specificity .
Pharmacological and Clinical Implications
- TRPV1 Antagonists : BCTC and CPIPC demonstrate divergent effects—BCTC blocks both capsaicin- and acid-induced pain, while CPIPC acts as a partial agonist .
- Antiproliferative Activity : Derivatives like 4-methyl-N-(p-tolyl)piperazine-1-carboxamide show enhanced cell cycle arrest in MCF7 and HCT116 cancer lines .
- CNS Penetration : PKM-833’s trifluoromethyl group enhances brain bioavailability, a key advantage for FAAH inhibitors .
Q & A
Q. Basic
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via HPLC or UV-Vis spectroscopy .
- Stability : Accelerated degradation studies under varied pH (1–10), temperature (40–60°C), and light exposure, monitored by LC-MS to identify degradation products .
How do receptor selectivity studies inform the pharmacological potential of this compound derivatives?
Q. Advanced
- Binding assays : Radioligand competition assays (e.g., H-spiperone for dopamine D2/D3 receptors) quantify affinity (K) and selectivity ratios .
- Chimeric receptor studies : Swapping extracellular loops (e.g., E2 loop in D3R) identifies structural determinants of selectivity .
- Functional assays : cAMP accumulation or β-arrestin recruitment to assess agonist/antagonist behavior .
How can structure-activity relationship (SAR) studies optimize this compound analogs?
Q. Advanced
- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, F) on aryl rings enhances receptor affinity, while bulky groups reduce off-target interactions .
- Linker modifications : Replacing carboxamide with amine linkers reduces D3R selectivity by >100-fold, highlighting the carbonyl group’s role in binding .
What computational approaches predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : AutoDock or Schrödinger Suite to model binding poses in receptor active sites (e.g., dopamine receptors) .
- Molecular dynamics (MD) : Simulations (20–100 ns) assess conformational stability and hydrogen-bond networks in solvated systems .
How can conflicting bioactivity data across studies be resolved?
Q. Advanced
- Assay standardization : Use consistent cell lines (e.g., HEK293T for GPCRs) and buffer conditions (e.g., Mg/GDP for Gα-coupled receptors) .
- Orthogonal validation : Cross-verify binding data with functional assays (e.g., GTPγS for G-protein activation) .
What strategies assess early-stage toxicity and safety profiles?
Q. Basic
- In vitro cytotoxicity : MTT assays on HepG2 or HEK293 cells to determine IC values .
- hERG inhibition : Patch-clamp electrophysiology to evaluate cardiac liability .
- Metabolic stability : Microsomal assays (human liver microsomes) to predict hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
